
2-Methyl-6-(propylamino)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(propylamino)nicotinaldehyde is a chemical compound with the molecular formula C11H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a propylamino group at the 6th position and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(propylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde.
Substitution Reaction: The aldehyde group at the 6th position is substituted with a propylamino group. This can be achieved through a nucleophilic substitution reaction using propylamine as the nucleophile.
Methylation: The final step involves the methylation of the 2nd position of the nicotinaldehyde ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-(propylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-Methyl-6-(propylamino)nicotinic acid.
Reduction: 2-Methyl-6-(propylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(propylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(propylamino)nicotinaldehyde involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Nicotinaldehyde: The parent compound with an aldehyde group at the 6th position.
2-Methyl-6-aminonicotinaldehyde: Similar structure but with an amino group instead of a propylamino group.
2-Methyl-6-(ethylamino)nicotinaldehyde: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness: 2-Methyl-6-(propylamino)nicotinaldehyde is unique due to the presence of the propylamino group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-methyl-6-(propylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-3-6-11-10-5-4-9(7-13)8(2)12-10/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
Clave InChI |
VPEWCSPPHQOEEU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC(=C(C=C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



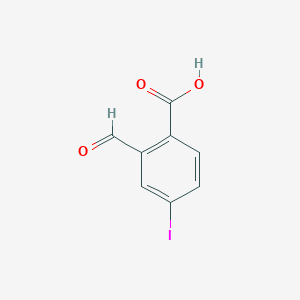
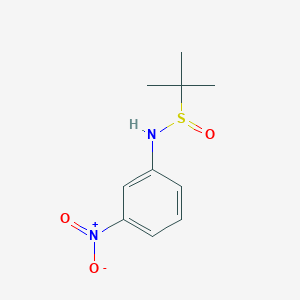
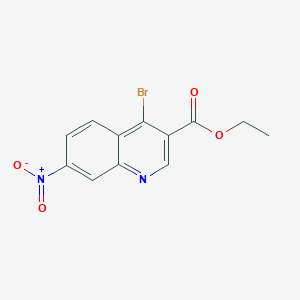

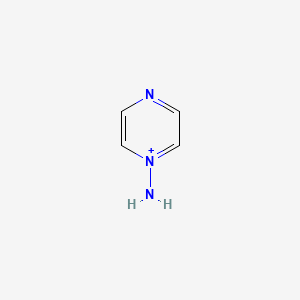

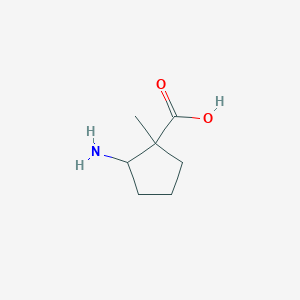

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
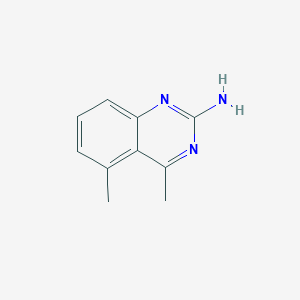
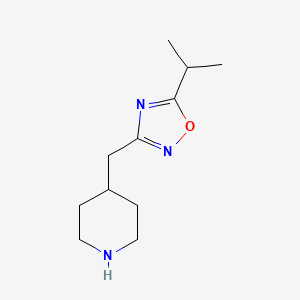
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
